2-(2-Methoxy-5-methylphenyl)-2-methyloxirane
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Overview
Description
2-(2-Methoxy-5-methylphenyl)-2-methyloxirane is an organic compound with the molecular formula C10H12O2 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methyloxirane typically involves the epoxidation of 2-(2-Methoxy-5-methylphenyl)-2-methylpropene. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an oxirane ring, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-2-methyloxirane involves the interaction of its oxirane ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methyl substituents but lacks the oxirane ring.
2-Methoxy-5-methylphenyl isocyanate: Contains an isocyanate group instead of the oxirane ring.
2-Methoxy-5-methylphenylboronic acid: Contains a boronic acid group.
Uniqueness
2-(2-Methoxy-5-methylphenyl)-2-methyloxirane is unique due to its oxirane ring, which imparts distinct reactivity and potential applications compared to its similar compounds. The presence of the epoxide ring allows for a variety of chemical transformations and interactions that are not possible with the other compounds listed.
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-2-methyloxirane |
InChI |
InChI=1S/C11H14O2/c1-8-4-5-10(12-3)9(6-8)11(2)7-13-11/h4-6H,7H2,1-3H3 |
InChI Key |
GSQACMJJYOTSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CO2)C |
Origin of Product |
United States |
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